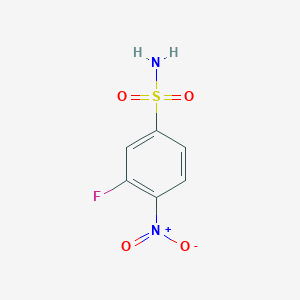

3-Fluoro-4-nitrobenzene-1-sulfonamide

描述

3-Fluoro-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol . It is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide typically involves the nitration of 3-fluorobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the para position relative to the sulfonamide group . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction temperature carefully monitored to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

3-Fluoro-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Reduction: Common reducing agents include iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Reduction: The major product of the reduction reaction is 3-amino-4-nitrobenzene-1-sulfonamide.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

科学研究应用

3-Fluoro-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-Fluoro-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential enzymatic processes. The exact molecular pathways and targets can vary based on the specific biological context .

相似化合物的比较

Similar Compounds

4-Nitrobenzenesulfonamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.

3-Fluoro-4-morpholinoaniline: Contains a morpholine group instead of a sulfonamide group, leading to different chemical properties and applications.

Uniqueness

3-Fluoro-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential biological activities. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

3-Fluoro-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.18 g/mol. The compound features a nitro group and a sulfonamide group attached to a benzene ring, which confer unique chemical reactivity and biological activity.

The biological activity of this compound is primarily linked to its interaction with carbonic anhydrase (CA) enzymes. The compound forms coordination bonds with the zinc ion in the CA enzyme, inhibiting its activity. This inhibition leads to various biological effects, including potential antimicrobial properties and modulation of metabolic pathways.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 3-Fluoro-N-methyl-4-nitrobenzenesulfonamide | Exhibits significant antimicrobial activity. |

| 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide | Different orientation affects reactivity. |

| N-Methyl-4-nitrobenzenesulfonamide | Lacks fluorine substituent, may exhibit different solubility properties. |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to effectively inhibit bacterial enzymes, suggesting its potential as an antibiotic agent. Studies have confirmed that derivatives of this compound demonstrate potent antifungal properties as well .

Case Studies

- Inhibition of Bacterial Growth : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains, including E. coli. The compound's structure allows it to interact effectively with bacterial metabolic enzymes, enhancing its potential as an antimicrobial agent .

- Behavioral Studies : Another investigation explored the effects of sulfonamides on nicotine-induced behavioral sensitization in mice. Although focused on a different sulfonamide derivative, it highlighted the broader implications of sulfonamides in modulating neuroplasticity and dopaminergic tone, which could be relevant for understanding the therapeutic potential of this compound .

Research Findings

Recent studies have employed various methodologies to evaluate the biological activities of this compound:

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific targets within bacterial cells, inhibiting their function and leading to cell death .

- In Vitro Analysis : Experimental results indicate that this compound exhibits significant inhibitory effects on carbonic anhydrase activity, which is crucial for maintaining physiological pH levels in various tissues .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-fluoro-4-nitrobenzene-1-sulfonamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves reacting an appropriately substituted aniline derivative (e.g., 3-fluoro-4-nitroaniline) with a sulfonating agent like benzenesulfonyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction kinetics by stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions like hydrolysis of the sulfonyl chloride .

- Base choice : Triethylamine is commonly used to neutralize HCl byproducts, ensuring efficient nucleophilic substitution .

- Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) improves purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : NMR identifies fluorine environments (δ ≈ -110 ppm for meta-fluoro groups in nitrobenzene derivatives) . NMR distinguishes aromatic protons (e.g., coupling patterns for ortho-nitro and para-sulfonamide groups) .

- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm resolve impurities, leveraging the compound’s strong nitro group absorbance .

- Mass spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak (m/z ≈ 234) and fragmentation patterns (e.g., loss of –SONH) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Contradictions in stability studies often arise from differences in experimental setups. A systematic approach includes:

- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare kinetics using Arrhenius plots .

- Mechanistic analysis : Nitro group reduction (e.g., to amine) under acidic conditions or sulfonamide hydrolysis under alkaline conditions may explain discrepancies. Use LC-MS to identify degradation products .

- Control for light and oxygen : Protect samples from UV light (amber vials) and purge solutions with nitrogen to isolate pH-specific effects .

Q. What strategies are effective for studying the interaction of this compound with biological targets like carbonic anhydrase?

- Methodological Answer :

- Enzyme inhibition assays : Use a stopped-flow spectrophotometer to measure CA activity via CO hydration rates. Pre-incubate the enzyme with the compound (1–100 µM) and compare IC values to known inhibitors .

- Docking simulations : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of CA (PDB ID: 1CA2). Focus on sulfonamide-Zn coordination and nitro group interactions with hydrophobic pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions and assess entropy-driven vs. enthalpy-driven binding .

Q. How can researchers design experiments to analyze the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Substrate screening : Test reactions with amines (e.g., methylamine, aniline) in DMF at 80–100°C. Monitor nitro group displacement via TLC (Rf shifts) and characterize products via NMR to confirm fluorine retention .

- Kinetic studies : Use UV-Vis spectroscopy to track NAS progress (λ = 310 nm for nitro group decay). Calculate rate constants (k) under varying temperatures and solvents to construct Hammett plots .

- Competition experiments : Compare reactivity with electron-deficient vs. electron-rich aryl halides to assess the directing effects of the sulfonamide group .

Q. Data Contradiction and Validation

Q. What methodologies address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HEK293 for enzyme assays) and normalize data to internal controls (e.g., β-galactosidase activity) .

- Dose-response validation : Replicate studies across multiple labs using shared compound batches to rule out batch-to-batch variability .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1259351) and ChEMBL to identify outliers and consensus EC ranges .

Q. Applications in Material Science

Q. How can this compound be utilized in designing functionalized polymers for electronic applications?

- Methodological Answer :

- Copolymer synthesis : Incorporate the compound as a monomer via radical polymerization with styrene. Use AIBN initiator in toluene at 70°C. Characterize conductivity via four-point probe measurements .

- Doping studies : Introduce the polymer into OLED devices and measure electroluminescence efficiency. Compare with undoped analogs to assess nitro group electron-withdrawing effects .

属性

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMLKHQXMWZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187966-31-9 | |

| Record name | 3-fluoro-4-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。